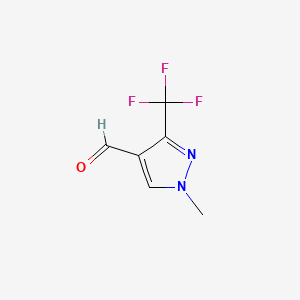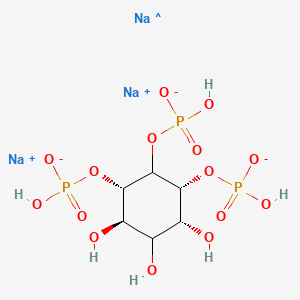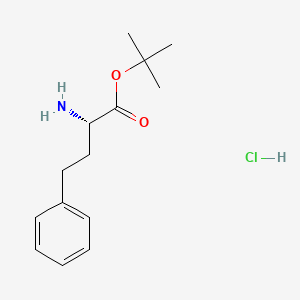
4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a propoxy group at the 4-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 3-position . The exact structure analysis is not available in the retrieved resources .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include a boiling point of 73 °C at 15 mmHg, a density of 0.912 g/mL at 25 °C, and a refractive index (n20/D) of 1.409 .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis of Boric Acid Ester Intermediates
The compound has been utilized in the synthesis of boric acid ester intermediates, where its structural characteristics were confirmed through various spectroscopic methods and single crystal X-ray diffraction. These intermediates are pivotal in developing molecules with specific physicochemical properties, as demonstrated by studies on the synthesis, crystal structure, and DFT analysis of related boric acid esters (Huang et al., 2021).
Coordination Polymers
The compound's role extends to the formation of coordination polymers, as illustrated by the synthesis of a two-dimensional coordination polymer involving Cobalt(II) and an extended dipyridyl ligand. This application underscores its utility in materials science for creating structures with potentially novel properties (Al-Fayaad et al., 2020).
Analytical and Materials Science Applications
Fluorescent Probes
The compound has been explored as a building block for developing fluorescent probes, offering a pathway for detecting specific substances or ions. The synthesis of Schiff base substituents to enhance deboration reactions for hydrogen peroxide vapor detection is a notable example, highlighting its potential in creating sensitive analytical tools (Fu et al., 2016).
Electron Transport Materials
It also finds application in the synthesis of electron transport materials, demonstrating its relevance in the field of organic electronics. The efficient and practical synthesis of key intermediates for electron transport material showcases its importance in developing components for electronic devices (Xiangdong et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used as reagents to borylate arenes . Borylation is a process that introduces a boron atom into a molecule, which can significantly alter its chemical properties and reactivity.
Mode of Action
It can be inferred from related compounds that it may interact with its targets (such as arenes) through a process called borylation . This process involves the transfer of a boron atom from the boron-containing compound to the target molecule, resulting in a new bond formation.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3/c1-6-9-17-12-7-8-16-10-11(12)15-18-13(2,3)14(4,5)19-15/h7-8,10H,6,9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKCQXQKMPQOBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744916 |
Source


|
| Record name | 4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1351994-80-3 |
Source


|
| Record name | 4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

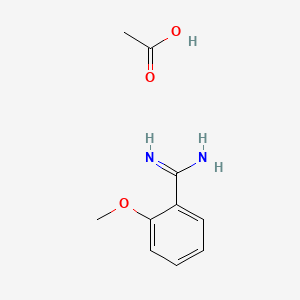
![6-Methoxybenzo[D]oxazol-2-amine](/img/structure/B596648.png)
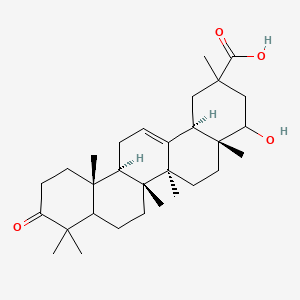
![Thieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B596650.png)
![10-[3,4-Dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B596653.png)
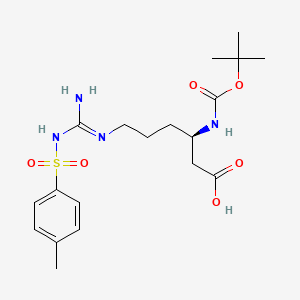
![2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole](/img/structure/B596655.png)


